molecular formula C15H17FN4O2S B2696854 N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide CAS No. 2415561-88-3

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide

カタログ番号 B2696854
CAS番号: 2415561-88-3
分子量: 336.39
InChIキー: UXGFIMOPHSQXBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR-TKIs. AZD9291 is a promising drug with potential for further development and research.

作用機序

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide works by irreversibly binding to the mutated EGFR tyrosine kinase, inhibiting its activity and preventing cell growth and proliferation. It is highly selective for the T790M mutation, which is responsible for resistance to other EGFR-TKIs. This compound also has a reduced affinity for wild-type EGFR, which reduces the risk of toxicity.
Biochemical and Physiological Effects
This compound has been shown to inhibit tumor growth and induce apoptosis in NSCLC cells with T790M mutations. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, this compound has been shown to have a high response rate and prolonged progression-free survival in NSCLC patients with T790M mutations.

実験室実験の利点と制限

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for the T790M mutation, its favorable safety profile, and its ability to inhibit tumor growth and induce apoptosis. However, it also has some limitations, including the complexity of its synthesis, the need for expertise in synthetic organic chemistry, and the potential for resistance to develop over time.

将来の方向性

There are several potential future directions for research on N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, further research is needed to better understand the mechanisms of resistance to this compound and develop strategies to overcome it.
Conclusion
This compound is a promising third-generation EGFR-TKI that has shown efficacy in the treatment of NSCLC patients with T790M mutations. Its high selectivity, favorable safety profile, and ability to inhibit tumor growth and induce apoptosis make it a promising drug for further development and research. However, further studies are needed to fully understand its mechanisms of action and potential limitations.

合成法

The synthesis of N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide involves several steps, including the formation of the pyridazine and azetidine rings, as well as the introduction of the fluorophenyl group. The final product is obtained through a reaction between the intermediate compound and N-methylmethanesulfonamide. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

科学的研究の応用

N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide has been extensively studied in preclinical models and clinical trials. It has shown promising results in the treatment of NSCLC patients with EGFR T790M mutations, which account for approximately 50% of cases of acquired resistance to first-generation EGFR-TKIs. This compound has also been shown to have a favorable safety profile, with fewer side effects than other EGFR-TKIs.

特性

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-19(23(2,21)22)13-9-20(10-13)15-8-7-14(17-18-15)11-3-5-12(16)6-4-11/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFIMOPHSQXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。